

Quantifying Lipid Accumulation with LipidGreen 2: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LipidGreen 2 is a second-generation fluorescent probe designed for the specific and sensitive detection of neutral lipids within cells and tissues.[1][2][3] Its enhanced fluorescence signal and high selectivity for neutral lipids over phospholipids make it an invaluable tool for researchers investigating lipid accumulation in various biological contexts, including adipogenesis, steatosis, and drug-induced lipidosis.[4][5] This document provides detailed application notes and protocols for the quantification of lipid accumulation using **LipidGreen 2** in cell-based assays and in vivo models.

Properties of LipidGreen 2



Property	Description	
Target	Neutral Lipids	
Excitation Wavelength (Max)	451-495 nm	
Emission Wavelength (Max)	496-570 nm	
Advantages	Brighter fluorescence signal compared to LipidGreen. High selectivity for neutral lipids. Low non-specific background staining. Suitable for multicolor imaging.	
Common Applications	Quantification of intracellular lipid droplets. High- content screening for steatosis inducers. Imaging fat deposits in live zebrafish.	

Experimental Protocols

Protocol 1: In Vitro Staining of Lipid Droplets in Cultured Cells (e.g., HepG2, 3T3-L1)

This protocol describes the general procedure for staining intracellular lipid droplets in mammalian cells.

Materials:

- LipidGreen 2 stock solution (e.g., 1 mM in DMSO)
- · Cell culture medium
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS), optional
- Nuclear counterstain (e.g., Hoechst 33342), optional
- Fluorescence microscope or high-content imaging system

Procedure:



- Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and culture under standard conditions. Treat cells with compounds of interest to induce or inhibit lipid accumulation.
- Preparation of Staining Solution: Dilute the **LipidGreen 2** stock solution in pre-warmed cell culture medium to a final working concentration of 5-10 μM.
- Staining: Remove the cell culture medium from the wells and add the LipidGreen 2 staining solution.
- Incubation: Incubate the cells for 30 minutes to 1 hour at 37°C, protected from light.
- Washing: Gently wash the cells two to three times with warm PBS.
- (Optional) Fixation: If fixation is required, incubate the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash three times with PBS.
- (Optional) Counterstaining: If desired, incubate cells with a nuclear counterstain according to the manufacturer's instructions.
- Imaging: Acquire images using a fluorescence microscope or a high-content imaging system with appropriate filter sets (e.g., excitation: 488 nm, emission: 500-550 nm).

Protocol 2: In Vivo Staining of Fat Deposits in Zebrafish Larvae

This protocol is adapted for staining neutral lipid deposits in live zebrafish larvae.

Materials:

- LipidGreen 2 stock solution (e.g., 1 mM in DMSO)
- Zebrafish embryo medium (E3)
- Tricaine (anesthetic)
- Stereo fluorescence microscope



Procedure:

- Zebrafish Culture and Treatment: Raise zebrafish larvae under standard conditions. Expose larvae to experimental compounds in the embryo medium.
- Preparation of Staining Solution: Prepare a 10 μM working solution of LipidGreen 2 in E3 medium.
- Staining: Transfer the zebrafish larvae to the LipidGreen 2 staining solution.
- Incubation: Incubate the larvae for 30 minutes at 28.5°C in the dark.
- Washing: Wash the larvae three times with fresh E3 medium.
- Anesthesia and Mounting: Anesthetize the larvae with tricaine and mount them in a suitable medium (e.g., methylcellulose) on a microscope slide.
- Imaging: Visualize the stained fat deposits using a stereo fluorescence microscope with a GFP filter set.

Quantitative Data Analysis

The fluorescence intensity of **LipidGreen 2** is directly proportional to the amount of neutral lipid. Quantitative analysis can be performed using image analysis software to measure parameters such as:

- Total Fluorescence Intensity: Represents the overall lipid content.
- Number of Lipid Droplets: Provides information on the formation of new lipid droplets.
- Size and Area of Lipid Droplets: Indicates the extent of lipid accumulation within individual droplets.

Example Quantitative Data: Drug-Induced Steatosis in HepG2 Cells

The following table summarizes representative data on the induction of lipid accumulation in HepG2 cells by various known steatosis-inducing compounds, as quantified by **LipidGreen 2**



staining.

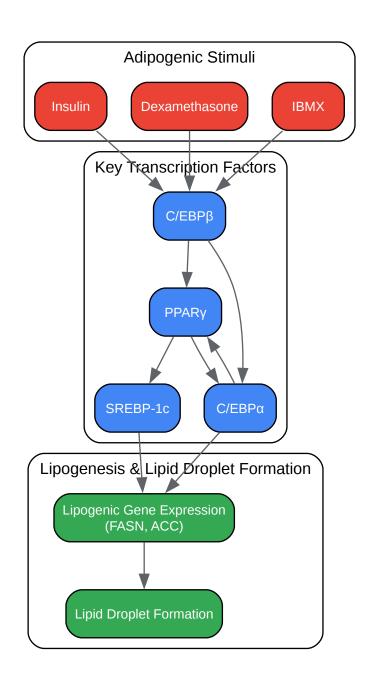
Compound	Concentration	Treatment Time	Observation
Alcohol	2%	72 h	Significant increase in lipid droplets
Amiodarone	10 μΜ	72 h	Marked accumulation of lipid droplets
Tamoxifen	5 μΜ	72 h	Increased number and size of lipid droplets
Tetracycline	50 μΜ	72 h	Noticeable increase in intracellular lipids

Signaling Pathways in Lipid Accumulation

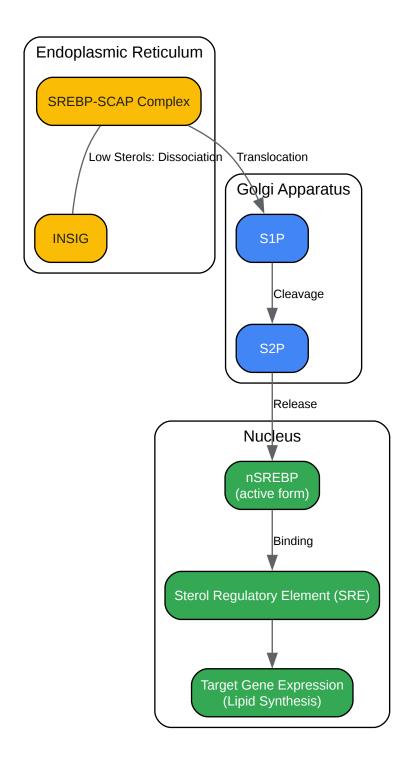
Understanding the molecular pathways that regulate lipid metabolism is crucial for interpreting the results obtained with **LipidGreen 2**. Below are diagrams of key signaling pathways involved in lipid accumulation.



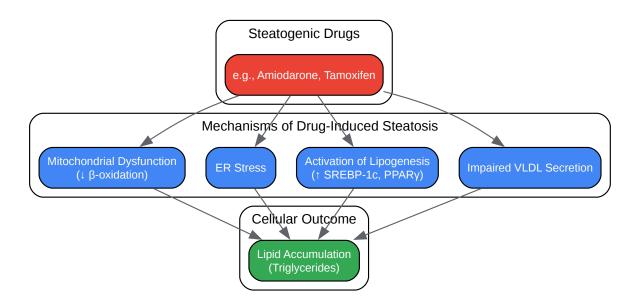












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